
6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
GW284543 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:
Chemie: Wird als Werkzeugverbindung zur Untersuchung der Hemmung von MEK5 und deren nachgeschalteten Auswirkungen auf die ERK5-Phosphorylierung verwendet.
Biologie: In zellbasierten Assays eingesetzt, um die Rolle der MEK5-ERK5-Signalübertragung in verschiedenen Zellprozessen zu untersuchen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die den MEK5-ERK5-Signalweg anvisieren.
5. Wirkmechanismus
GW284543 entfaltet seine Wirkung durch die selektive Hemmung von MEK5, was wiederum die Phosphorylierung von ERK5 reduziert. Diese Hemmung führt zu einer Abnahme der endogenen MYC-Proteinspiegel, einem Schlüsselregulator des Zellwachstums und der Zellproliferation . Der Wirkmechanismus der Verbindung beinhaltet die Bindung an die aktive Stelle von MEK5, wodurch dessen Interaktion mit ERK5 und die nachfolgenden Phosphorylierungsereignisse verhindert werden .
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Vorbereitungsmethoden
The synthesis of GW284543 involves several steps, typically starting with the preparation of the quinoline core structure. The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent, with ultrasonic assistance to enhance solubility . The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
GW284543 unterliegt in erster Linie Reaktionen, die typisch für Chinolinderivate sind. Dazu gehören:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Chinolin-N-Oxid-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolinring in Tetrahydrochinolinderivate umwandeln.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Elektrophile für Substitutionsreaktionen . Die wichtigsten gebildeten Produkte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
GW284543 zeichnet sich durch seine hohe Selektivität für MEK5 im Vergleich zu anderen MEK-Inhibitoren aus. Ähnliche Verbindungen sind:
PD0325901: Ein selektiver Inhibitor von MEK1 und MEK2, aber nicht von MEK5.
Trametinib: Ein weiterer MEK1/2-Inhibitor ohne signifikante Aktivität gegenüber MEK5.
GW284543 zeichnet sich durch seine spezifische Hemmung von MEK5 aus, was es zu einem wertvollen Werkzeug für die Untersuchung des MEK5-ERK5-Signalwegs macht .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEMRFWMAIVHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


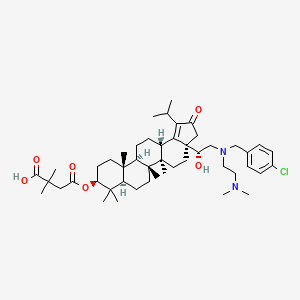



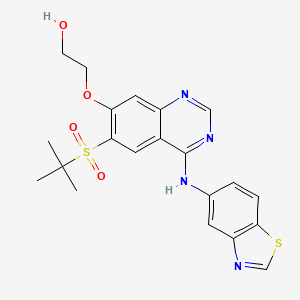
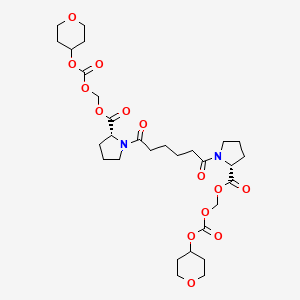
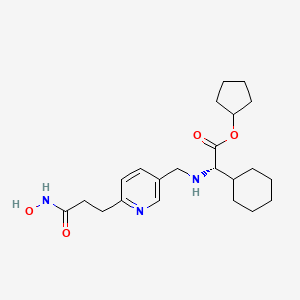
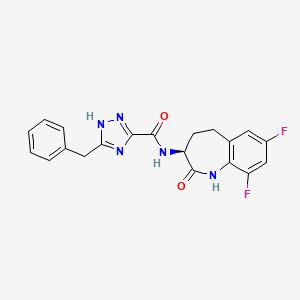
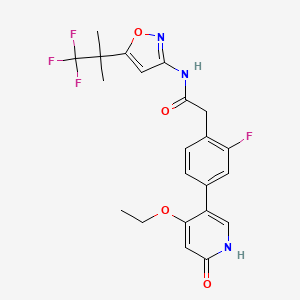
![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)

![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)
